N-[3-chloro-4-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide
Overview
Description
N-[3-chloro-4-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound characterized by the presence of a furan ring, a nitrophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the furan ring followed by the introduction of the nitrophenyl and trifluoromethyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the carboxamide group through a coupling reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
N-[3-chloro-4-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(trifluoromethyl)phenyl]-5-(4-nitrophenyl)furan-2-carboxamide: Similar structure but with a different position of the nitro group.
N-[3-chloro-4-(trifluoromethyl)phenyl]-5-(3-aminophenyl)furan-2-carboxamide: Contains an amine group instead of a nitro group.
Uniqueness
N-[3-chloro-4-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrophenyl group provides potential sites for further chemical modification or biological interaction.
Properties
IUPAC Name |
N-[3-chloro-4-(trifluoromethyl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2O4/c19-14-9-11(4-5-13(14)18(20,21)22)23-17(25)16-7-6-15(28-16)10-2-1-3-12(8-10)24(26)27/h1-9H,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHFKIFSOQKUSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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